BMS-188494
Description
Overview of Isoprenoid Biosynthesis Pathway
Isoprenoids are a vast and diverse class of naturally occurring organic molecules, with over 35,000 distinct compounds identified across all domains of life. microbiologyresearch.org The synthesis of these essential molecules originates from two primary five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.comwikipedia.org Nature has evolved two distinct routes to produce these fundamental precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. guidetopharmacology.orgpnas.org
Eukaryotes, including mammals, primarily utilize the MVA pathway, which commences with acetyl-CoA. wikipedia.orgpnas.org This pathway is also found in archaea and some bacteria. oup.comwikipedia.org In contrast, the MEP pathway is characteristic of most bacteria and plants. wikipedia.orgguidetopharmacology.org These pathways are generally mutually exclusive within an organism, highlighting their distinct evolutionary origins. microbiologyresearch.org The end products, IPP and DMAPP, are crucial for the synthesis of a wide array of biomolecules, including sterols (like cholesterol), quinones, and steroid hormones. microbiologyresearch.orgnih.gov
The Role of Squalene (B77637) Synthase (SQS) as a Key Enzyme in Sterol Metabolism
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, occupies a critical juncture in the isoprenoid biosynthesis pathway. nih.govresearchgate.net It catalyzes the first enzymatic step exclusively committed to the synthesis of sterols. nih.govresearchgate.netpatsnap.com The enzyme facilitates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a linear 30-carbon hydrocarbon. nih.govontosight.ai This reaction is a pivotal control point, directing the flow of FPP towards either the sterol branch or non-sterol pathways. researchgate.net
Located in the endoplasmic reticulum, SQS is a key regulator of cholesterol metabolism. nih.gov Its strategic position makes it an attractive target for therapeutic intervention aimed at lowering cholesterol levels, as inhibiting SQS can specifically reduce sterol production without affecting the synthesis of other essential non-steroidal isoprenoids derived from FPP. researchgate.netpatsnap.comontosight.ai
Historical Context of Squalene Synthase Inhibitors (SSIs) in Drug Discovery
The pursuit of cholesterol-lowering agents beyond statins led to the investigation of Squalene Synthase Inhibitors (SSIs) as a promising therapeutic class. Since the 1970s, numerous SSIs have been explored in early-stage drug development. ahajournals.org The rationale for targeting SQS is its position downstream of HMG-CoA reductase, potentially avoiding the depletion of important non-sterol isoprenoids like ubiquinone (Coenzyme Q10) and dolichol. nih.govdrugbank.com
Notable examples of SSIs that have been investigated include the zaragozic acids, a family of potent fungal metabolites, and synthetic compounds like lapaquistat (B1674497) (TAK-475). ahajournals.orgpreprints.org Lapaquistat reached advanced clinical trials but its development was halted due to concerns about liver enzyme elevations. ahajournals.org The development of SSIs has also been explored for applications beyond cardiovascular disease, including parasitic infections, as some parasites rely on their own sterol biosynthesis pathways for survival. patsnap.compreprints.org From 1992 to 2021, at least 40 compounds have been reported as SQS inhibitors in various studies. preprints.org
Academic Research Landscape of BMS-188494
This compound emerged from the research efforts of Bristol-Myers Squibb as a potential anticholesterol drug. vulcanchem.commedkoo.com It is a prodrug, designed to be metabolized in the body into its active form, BMS-187745. vulcanchem.comnih.gov This active metabolite is a potent inhibitor of squalene synthase. vulcanchem.com The development of this compound as a prodrug was a strategy to improve the oral bioavailability of the highly polar active compound. ucsd.edu
Research on this compound has included preclinical and clinical investigations. In vitro studies using neonatal rat skeletal muscle cells were conducted to compare the myotoxic potential of SSIs, including this compound and its active metabolite, with that of HMG-CoA reductase inhibitors (statins). nih.govresearchgate.net These studies found that the SSIs induced only minimal cytotoxicity at high concentrations, in contrast to the effects observed with statins. vulcanchem.comnih.gov This suggested that the myotoxicity associated with statins is likely due to the depletion of non-sterol metabolites rather than the inhibition of cholesterol synthesis itself. nih.gov
A double-blind, placebo-controlled, ascending multiple-dose Phase I clinical study was conducted in healthy male volunteers to assess the pharmacokinetics and pharmacodynamics of this compound. nih.gov The development of this compound was later discontinued (B1498344) because it did not demonstrate sufficient changes in total cholesterol or LDL cholesterol levels in treated subjects. ucsd.edu However, the active form, BMS-187745 (also referred to as BPH-652), was later investigated for its potential to inhibit staphyloxanthin biosynthesis in Staphylococcus aureus, highlighting a potential new application for this class of compounds. ucsd.edu
Structure
2D Structure
Properties
CAS No. |
191866-32-7 |
|---|---|
Molecular Formula |
C28H39O11PS |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
InChI |
InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34) |
InChI Key |
PMGZJNCIQHGNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-188494; BMS 188494; BMS188494; UNII-F4W2579G7P. |
Origin of Product |
United States |
Molecular Mechanism of Squalene Synthase Inhibition by Bms 188494
Elucidation of Direct Enzymatic Inhibition of Squalene (B77637) Synthase
The primary mechanism of BMS-188494 involves the direct inhibition of the enzyme farnesyl-diphosphate farnesyltransferase 1, commonly known as squalene synthase (SQS). vulcanchem.com This enzyme is located in the membrane of the endoplasmic reticulum and catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. nih.govpatsnap.comnih.gov By blocking the active site of SQS, the active metabolite BMS-187745 prevents the synthesis of squalene, which is the precursor to lanosterol (B1674476), cholesterol, and other sterols. patsnap.com This targeted inhibition makes SQS a significant control point in the cholesterol production cascade. patsnap.com The inhibition of SQS by BMS-187745 leads to an accumulation of FPP metabolites, such as the dioic acid form, which can be measured in urine as a pharmacodynamic marker of the drug's effect. vulcanchem.comnih.gov
Characterization of Substrate Analogue Interactions with the SQS Active Site
BMS-187745, the active form of this compound, is a phosphonosulfonate compound designed to act as a substrate analogue, mimicking the natural substrate of squalene synthase, farnesyl pyrophosphate (FPP). ucsd.edugoogle.com SQS inhibitors are often developed based on the structure of FPP, where the chemically unstable pyrophosphate group is replaced with more stable isosteres, such as a bisphosphonate or a phosphonosulfonate group. nih.gov
The SQS reaction involves two FPP molecules binding to the active site. nih.gov The phosphonosulfonate headgroup of BMS-187745 is highly polar and is believed to interact with the hydrophilic active site of the enzyme, likely chelating the divalent magnesium ion (Mg²⁺) that is essential for stabilizing the pyrophosphate groups of the FPP substrates. nih.govnih.gov This strong binding to the active site competitively inhibits the entry and processing of the natural FPP substrate, effectively halting the catalytic cycle of the enzyme. patsnap.com The (S)-enantiomer of the compound has been shown to be significantly more active, indicating a specific stereochemical interaction within the SQS active site. nih.gov
Mechanistic Studies of NADPH-Dependent Squalene Formation Blockade
The synthesis of squalene by SQS is a two-stage process. nih.gov
First Half-Reaction: Two molecules of farnesyl pyrophosphate (FPP) are condensed head-to-head to form an intermediate called presqualene pyrophosphate (PSPP). nih.gov This reaction involves the formation of a cyclopropyl (B3062369) ring and the elimination of one pyrophosphate molecule.
Second Half-Reaction: The PSPP intermediate undergoes a complex rearrangement, involving the cleavage of the second pyrophosphate group to form a cyclopropylcarbinyl cationic species. This is followed by a reduction step where nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) acts as a hydride donor, leading to the opening of the ring and the formation of the final linear hydrocarbon, squalene. nih.gov
By inhibiting SQS at its active site, BMS-187745 blocks the initial condensation of FPP molecules. Consequently, the formation of the PSPP intermediate is prevented, which in turn completely halts the subsequent NADPH-dependent rearrangement and reduction steps. The blockade of this entire sequence ensures that squalene formation is effectively shut down.
Comparative Analysis of this compound with Other SQS Inhibitors (e.g., BMS-187745)
This compound is inextricably linked to its active metabolite, BMS-187745, and was developed specifically to overcome the latter's poor oral absorption. ucsd.edu BMS-187745 is the direct inhibitor of the squalene synthase enzyme. vulcanchem.com While both compounds show inhibitory activity in assays, the superior activity of this compound in some reported systems may be due to its conversion to the active form, BMS-187745, within the experimental setup. nih.govmdpi.com
The class of phosphonosulfonate inhibitors, which includes BMS-187745, represents one of several chemical families developed to target SQS. Another prominent family is the zaragozic acids, which are fungal metabolites known to be highly potent, picomolar competitive inhibitors of squalene synthase. mdpi.com The quinuclidine (B89598) class of inhibitors has also been extensively studied. researchgate.net The development of these varied inhibitor classes highlights the different strategies employed to interact with the complex active site of the SQS enzyme.
Below is a table comparing the reported inhibitory potency of this compound and BMS-187745 against rat microsomal squalene synthase.
Table 1: Comparative Inhibitory Potency of Squalene Synthase Inhibitors pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).
| Compound | pIC₅₀ (Rat Microsomal SQS) | Reference |
|---|---|---|
| This compound | 5.39 | nih.govmdpi.com |
| BMS-187745 | 5.16 | nih.govmdpi.com |
Prodrug Design and Bioconversion Pathways of Bms 188494
Rationale for BMS-188494 as a Prodrug of BMS-187745
This compound was developed as a prodrug for the active compound BMS-187745 googleapis.com. The rationale behind this approach is often to improve the pharmacokinetic properties of the parent drug, such as oral bioavailability, solubility, or tissue distribution nih.gov. BMS-187745 is a squalene (B77637) synthase inhibitor chemicalbook.com. Highly polar compounds, such as BMS-187745 which contains both phosphonic acid and sulfonic acid groups, can present challenges in terms of plasma extraction and developing HPLC procedures for their determination . Designing a less polar prodrug like this compound can potentially overcome some of these formulation and delivery barriers nih.gov. Studies have been conducted to estimate and compare the oral bioavailability of BMS-187745 administered as either the parent drug or its prodrug, this compound .
Investigation of Esterase-Mediated Hydrolysis and Activation
Prodrugs like this compound are designed to undergo a transformation within the body to release the active drug nih.gov. In the case of this compound, this activation involves hydrolysis, primarily mediated by esterases googleapis.comscispace.com. Phosphates can undergo rapid esterase-mediated hydrolysis googleapis.com. Esterases are enzymes that catalyze the hydrolysis of ester bonds scispace.comnih.gov. The design of this compound, likely containing ester linkages, allows for its enzymatic cleavage by these ubiquitous enzymes in biological systems scispace.comptfarm.pl. This enzymatic activation is a key step in the bioconversion pathway, leading to the release of the active squalene synthase inhibitor, BMS-187745 googleapis.com. The rate of enzymatic activation can depend on the structure of the substituent groups ptfarm.pl.
Identification and Characterization of Metabolites (e.g., monoester, free acid forms)
The bioconversion of this compound yields several metabolites. Following esterase-mediated hydrolysis, this compound degrades into a monoester form and a free acid form, which is BMS-187745 medchemexpress.com. The free acid form, BMS-187745, is the active squalene synthase inhibitor chemicalbook.commedchemexpress.com. The metabolic pathway involves the sequential cleavage of the ester groups. The identification and characterization of these metabolites, including the monoester and the final free acid (BMS-187745), are crucial for understanding the prodrug's activation and disposition in the body medchemexpress.com.
Factors Influencing Prodrug Stability and Conversion Kinetics in Biological Systems
The stability of this compound and the kinetics of its conversion to BMS-187745 in biological systems are influenced by several factors. These include the presence and activity of esterases, pH, and the specific biological matrix (e.g., plasma, tissue) googleapis.comnih.govptfarm.pl. Prodrugs are designed to have adequate stability in the formulation and during transit to the site of action, while being readily cleaved to the active drug once they reach the target environment nih.govptfarm.pl. Poor stability to acidic/basic pH can be a challenge for some compounds googleapis.com. The rate of enzymatic activation and hydrolytic stability can depend on the structure of the substituent ptfarm.pl. Studies investigating the pharmacokinetics of BMS-187745 administered as its prodrug this compound have estimated parameters such as the absorption rate constant (ka) and bioavailability (F), providing insights into the conversion kinetics in vivo nih.gov. The bioavailability values were found to be similar across different dose levels, suggesting that the conversion is relatively consistent nih.gov.
Pharmacological Research in Lipid Homeostasis and Metabolism
Modulation of Cholesterol Biosynthesis Pathway through SQS Inhibition
Squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), catalyzes the first committed step in the synthesis of sterols, including cholesterol. This enzyme converts two molecules of farnesyl pyrophosphate into squalene biomedpharmajournal.orgnih.gov. By inhibiting SQS, compounds like BMS-188494 aim to reduce the production of squalene and, consequently, the downstream synthesis of cholesterol nih.govtandfonline.com. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier enzyme in the mevalonate (B85504) pathway tandfonline.com. The inhibition of SQS is considered a promising approach for treating hyperlipoproteinemia biomedpharmajournal.orgsciensage.info. This compound is described as a potent inhibitor of SQS tandfonline.com.
In Vitro Cellular Models for Sterol Synthesis Inhibition Studies
In vitro cellular models are crucial tools for understanding the direct effects of compounds like this compound on cellular lipid metabolism and sterol synthesis. These models allow for controlled environments to assess the compound's mechanism of action at a cellular level.
A common method for evaluating the impact of SQS inhibitors on cholesterol biosynthesis in cellular models is the quantification of the incorporation of radiolabeled precursors, such as [14C]acetate, into cholesterol and its precursors. [14C]acetate is incorporated early in the mevalonate pathway, and its appearance in downstream metabolites like squalene and cholesterol can be measured to assess the rate of synthesis nih.govnih.govamanote.comresearchgate.net.
Studies using [14C]acetate incorporation in cellular models, such as neonatal rat skeletal muscle cultures, have been employed to evaluate the effects of squalene synthase inhibitors like this compound nih.govresearchgate.netcapes.gov.br. These experiments can demonstrate the reduction in the synthesis of cholesterol by measuring the decreased incorporation of the radiolabel into the final sterol product nih.gov.
Cell culture systems can also be utilized to investigate the effects of SQS inhibitors on lipoprotein metabolism. While the primary site of lipoprotein synthesis and metabolism is the liver, various cell types are involved in the uptake, synthesis, and regulation of lipids within the context of lipoprotein particles researchgate.netnih.govbinasss.sa.cr.
Studies in hepatocyte cell lines, such as HepG2 cells, are relevant as the liver plays a central role in cholesterol homeostasis and lipoprotein production nih.govamanote.comresearchgate.netdntb.gov.uaresearchgate.net. These models can provide insights into how inhibiting intracellular cholesterol synthesis with compounds like this compound might affect the synthesis and secretion of lipoproteins, particularly very low-density lipoproteins (VLDL), which are assembled in the liver and transport triglycerides and cholesterol researchgate.netnih.govbinasss.sa.cr. Changes in intracellular cholesterol levels can influence the expression of proteins involved in lipoprotein metabolism, such as LDL receptors researchgate.net.
Quantification of Cholesterol Biosynthesis Precursors and Products (e.g., via [14C]acetate incorporation)
In Vivo Preclinical Models for Investigating this compound's Impact on Systemic Lipid Profiles
In vivo preclinical models, particularly rodent models, are essential for evaluating the systemic effects of SQS inhibitors on lipid profiles and for understanding their potential efficacy in treating hypercholesterolemia. These models allow for the assessment of the compound's absorption, distribution, metabolism, and excretion, as well as its impact on lipid parameters in a living organism.
Rodent models, such as rats and mice, are commonly used in hypercholesterolemia research due to their relatively well-characterized lipid metabolism and the ability to induce hyperlipidemic states through diet or genetic modification biomedpharmajournal.orgsciensage.inforesearchgate.netacs.orgnih.govresearchgate.net. These models are valuable for studying the in vivo efficacy of lipid-lowering agents.
It has been reported that oral administration of this compound, a potential inhibitor of SQS, was found to reduce plasma levels of cholesterol in experimental rats biomedpharmajournal.orgsciensage.info. This suggests that the compound is absorbed and can exert its inhibitory effect on cholesterol synthesis in vivo, leading to a reduction in circulating cholesterol levels. Some rodent models, such as certain rat models, can be less sensitive to lipid lowering with statins, making them useful for evaluating alternative mechanisms of action like SQS inhibition tandfonline.com.
Inhibition of SQS is expected to lead to the accumulation of its substrate, squalene, while reducing the levels of downstream sterols, including cholesterol nih.gov. In vivo studies with this compound in rodent models can involve measuring the levels of squalene and various sterols in tissues and plasma to confirm the compound's mechanism of action and its impact on the cholesterol biosynthesis pathway nih.govnih.gov.
An increase in squalene levels in the liver or other tissues, coupled with a decrease in cholesterol and other downstream sterol intermediates, would provide evidence that this compound is effectively inhibiting SQS in vivo. Studies evaluating squalene and sterol levels in skin secretions have also been conducted in humans, providing a potential avenue for assessing the impact of systemic lipid modulation on peripheral tissues nih.gov.
Antimicrobial and Anti Virulence Research Applications
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway
The integrity of the fungal cell membrane is critically dependent on ergosterol, a sterol synthesized via a pathway in which squalene (B77637) synthase is a key enzyme. nih.govmdpi.com Agents that disrupt this pathway are effective antifungals. nih.govarizona.edu
Squalene synthase (SQS), often encoded by the Erg9 gene in fungi, catalyzes the first committed step in sterol biosynthesis: the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. researchgate.netnih.gov This step is essential for the production of ergosterol, which is vital for fungal membrane structure and function. mdpi.com Consequently, SQS is considered a significant target for the development of antifungal drugs. researchgate.netresearchgate.net BMS-188494, as a prodrug of a potent SQS inhibitor, is recognized for its potential to interfere with this pathway in pathogenic fungi. researchgate.netepo.org While the compound was synthesized as a specific inhibitor of SQS, detailed studies focusing exclusively on the interaction of this compound with SQS homologues from specific pathogenic fungi are not extensively detailed in the available literature. However, the established mechanism against the homologous human enzyme provides a strong rationale for its potential antifungal properties. researchgate.netresearchgate.net
Given that this compound's active form targets a validated and essential fungal enzyme, it possesses theoretical antifungal activity. The inhibition of ergosterol biosynthesis leads to the disruption of the fungal cell membrane, which can arrest growth and cause cell death. nih.govmdpi.com However, specific data from in vitro antifungal susceptibility tests, such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition assays for this compound against a panel of pathogenic fungi, are not prominently available in published research.
Studies on SQS Homologues in Pathogenic Fungi
Disruption of Bacterial Virulence Factor Synthesis (e.g., Staphylococcus aureus Staphyloxanthin)
A novel application for SQS inhibitors like this compound has emerged in the field of anti-virulence therapy, which aims to disarm pathogens without directly killing them, thereby reducing the selective pressure for resistance. ucsd.eduoup.com This approach has been notably explored against Staphylococcus aureus.
Staphylococcus aureus produces a characteristic golden pigment, staphyloxanthin, which is a key virulence factor. researchgate.netnih.gov This carotenoid is synthesized via a pathway that begins with the enzyme dehydrosqualene synthase (CrtM), which catalyzes the head-to-head condensation of two farnesyl diphosphate (B83284) (FPP) molecules to form dehydrosqualene. nih.gov Structural analyses revealed that the bacterial CrtM enzyme is a homolog of human squalene synthase (SQS). researchgate.netucsd.edu
This structural similarity prompted the screening of known SQS inhibitors for their ability to block CrtM. researchgate.net Research found that the active form of this compound, also known as BPH-652 or BMS-187745, is a potent inhibitor of CrtM. ucsd.edunih.gov This inhibition effectively blocks the production of staphyloxanthin, resulting in colorless bacterial colonies. researchgate.netnih.gov The compound exhibits strong inhibitory action against the CrtM enzyme at nanomolar concentrations. ucsd.edu
Table 1: In Vitro Inhibition of S. aureus CrtM by the Active Form of this compound (BPH-652/BMS-187745)
| Parameter | Value | Target | Effect | Reference |
| Ki | 1.5 nM | Dehydrosqualene Synthase (CrtM) | Enzyme Inhibition | ucsd.edu |
| IC₅₀ | ~100 - 110 nM | Staphyloxanthin Biosynthesis | Pigment Blockade | researchgate.netucsd.edu |
The staphyloxanthin pigment serves as an antioxidant, protecting S. aureus from reactive oxygen species (ROS) that are deployed by host immune cells like neutrophils and macrophages as part of the oxidative burst defense mechanism. ucsd.eduasm.org By inhibiting staphyloxanthin synthesis, this compound's active form strips the bacterium of this crucial protective shield. nih.gov
Subsequent studies demonstrated that the resulting non-pigmented S. aureus are significantly more vulnerable to host immune defenses. The treated bacteria showed a marked increase in susceptibility to being killed by human blood and to clearance by host neutrophils. researchgate.netucsd.edu This demonstrates a clear attenuation of virulence, as the compound renders the pathogen susceptible to the host's innate immune system without being directly bactericidal in standard growth media. ucsd.edunih.gov
The anti-virulence efficacy of inhibiting staphyloxanthin biosynthesis has been validated in animal models. researchgate.netasm.org In a murine model of systemic infection, strains of S. aureus with defective carotenoid synthesis showed reduced virulence. asm.org
More specifically, treatment with the active form of this compound (BPH-652) demonstrated therapeutic efficacy in a mouse model of infection. The administration of the inhibitor led to enhanced innate immune clearance of the pathogen. researchgate.netucsd.edu In a murine kidney infection model, intraperitoneal treatment with the compound resulted in a significant reduction in the bacterial load, underscoring the in vivo potential of this anti-virulence strategy. ucsd.edu
Table 2: Efficacy of this compound's Active Form in a Murine Infection Model
| Model | Treatment | Outcome | Finding | Reference |
| Murine Kidney Infection Model | BPH-652 (0.5 mg, i.p., twice daily) | Bacterial Load (CFU) | ~2-log₁₀ decrease in colony-forming units | ucsd.edu |
| Mouse Systemic Infection Model | BPH-652 | Immune Clearance | Increased susceptibility to innate immune clearance | researchgate.net |
Assessment of Virulence Attenuation in Bacterial Models
Research into Antiparasitic Potential via Sterol Biosynthesis Inhibition
The quest for novel antiparasitic agents has led researchers to explore various metabolic pathways unique to or essential for parasites. One such critical pathway is sterol biosynthesis. Protozoan parasites like Trypanosoma cruzi (the agent of Chagas disease) and Leishmania species (which cause leishmaniasis) depend on the endogenous synthesis of specific sterols, such as ergosterol and its analogs, for their survival and growth. researchgate.netnih.gov These sterols are vital components of the parasite's cell membrane, regulating its fluidity and integrity. Crucially, these parasites generally cannot salvage and utilize the abundant cholesterol from their mammalian hosts, making the sterol biosynthesis pathway an attractive target for selective chemotherapy. researchgate.netnih.gov
Within this pathway, the enzyme squalene synthase (SQS) represents a key regulatory point. SQS catalyzes the first committed step in sterol formation: the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to create squalene. researchgate.netuninga.br Inhibiting this enzyme effectively halts the entire downstream production of essential sterols, leading to parasite death.
This compound is the prodrug of BMS-187745, a compound identified as a potent inhibitor of squalene synthase. epdf.pub While research on this compound and BMS-187745 has primarily focused on their potential as cholesterol-lowering agents in humans, their mechanism of action positions them as compounds of interest for antiparasitic applications. epdf.pubscribd.com The inhibition of SQS, their specific mode of action, is a validated strategy against trypanosomatid parasites.
Although direct studies evaluating this compound against parasites are not extensively documented in available literature, the antiparasitic potential of targeting SQS is well-established through research on other inhibitors, particularly quinuclidine (B89598) derivatives. These compounds have shown significant efficacy against both Trypanosoma and Leishmania species. nih.gov
Research Findings on Squalene Synthase Inhibitors in Parasites
Studies on various SQS inhibitors have demonstrated potent activity against parasitic forms. For instance, the quinuclidine derivative 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (B1667483) (BPQ-OH) is a powerful non-competitive inhibitor of SQS in both T. cruzi and Leishmania mexicana. nih.gov Inhibition of the enzyme by BPQ-OH led to a complete depletion of endogenous sterols, resulting in the death of the parasites. nih.gov Notably, BPQ-OH was capable of eliminating intracellular T. cruzi amastigotes, the clinically relevant form of the parasite, from host cells in culture. nih.gov
Other potent quinuclidine-based SQS inhibitors, such as ER-119884 and E5700, have also been investigated. These compounds have shown strong activity against T. cruzi and Leishmania amazonensis, highlighting the promise of this class of inhibitors. nih.govbinasss.sa.cr The efficacy of these compounds underscores the principle that potent SQS inhibitors possess significant antiparasitic potential.
Table 1: In Vitro Activity of Squalene Synthase Inhibitors against Parasites
| Compound | Parasite Species | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| BPQ-OH | Trypanosoma cruzi | SQS Enzyme | Kᵢ | 12-62 nM | nih.gov |
| BPQ-OH | Leishmania mexicana | SQS Enzyme | Kᵢ | 12-62 nM | nih.gov |
| BPQ-OH | Trypanosoma cruzi (epimastigotes) | Whole Cell | MIC | 10-30 µM | nih.gov |
| BPQ-OH | Trypanosoma cruzi (amastigotes) | Whole Cell | MIC | 30 µM | nih.gov |
| ER-119884 | Leishmania amazonensis (promastigotes) | Whole Cell | IC₅₀ | 10 nM | binasss.sa.cr |
| E5700 | Leishmania amazonensis (promastigotes) | Whole Cell | IC₅₀ | 30 nM | binasss.sa.cr |
| 2-alkyl aminoethyl-1,1-bisphosphonic acids | Trypanosoma cruzi | SQS Enzyme | IC₅₀ | 5.0-39.0 nM | mdpi.com |
| 2-alkyl aminoethyl-1,1-bisphosphonic acids | Trypanosoma cruzi (amastigotes) | Whole Cell | IC₅₀ | 0.54-10.0 nM | mdpi.com |
The collective findings from research into various SQS inhibitors strongly support the enzyme's role as a viable target for antiparasitic drug development. By extension, this compound, as a known inhibitor of this crucial enzyme, holds significant theoretical potential for the treatment of parasitic infections like Chagas disease and leishmaniasis, warranting further investigation in this context.
Mechanistic Toxicological Research on Isoprenoid Pathway Modulation
Exploration of Myotoxicity Mechanisms Differentiated from HMG-CoA Reductase Inhibitors
Research has focused on distinguishing the myotoxic mechanisms of squalene (B77637) synthase inhibitors (SSIs) like BMS-188494 from those of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors (statins). nih.govnih.gov While both classes of drugs target the cholesterol biosynthesis pathway, their effects on muscle cells differ significantly. vulcanchem.comnih.gov
Table 1: Comparative In Vitro Myotoxicity of HMG-CoA Reductase Inhibitors vs. Squalene Synthase Inhibitors
| Parameter | HMG-CoA Reductase Inhibitors | This compound/BMS-187745 |
|---|---|---|
| Protein Synthesis | Significant inhibition | Minimal effect |
| Cell Loss | Observable | Minimal |
| Membrane Integrity | Compromised at high doses | Largely preserved |
| Morphology | Loss of differentiated myotubes | Minimal changes |
Data sourced from in vitro studies on neonatal rat skeletal muscle cultures. vulcanchem.com
Role of Mevalonate (B85504) Metabolite Depletion (e.g., Farnesol (B120207), Geranylgeraniol)
The key to understanding the differential myotoxicity lies in the depletion of specific metabolites in the mevalonate pathway. nih.gov HMG-CoA reductase is an early enzyme in this pathway, and its inhibition by statins leads to a reduction in all downstream products, including mevalonate, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net These isoprenoids are crucial for various cellular functions beyond cholesterol synthesis, most notably the post-translational modification of proteins known as isoprenylation. researchgate.net
Supplementation of HMG-CoA reductase inhibitor-treated muscle cell cultures with farnesol and geranylgeraniol (B1671449) has been shown to significantly alleviate the observed myotoxic effects, including the inhibition of protein synthesis and morphological changes. nih.govresearchgate.net This finding strongly indicates that the depletion of these non-sterol isoprenoids, particularly metabolites of geranylgeranyl pyrophosphate, is the primary driver of statin-induced myotoxicity. nih.govresearchgate.net Since squalene synthase acts downstream of the formation of FPP and GGPP, its inhibition by compounds like this compound does not lead to the same level of depletion of these critical isoprenoids, explaining its more favorable myotoxicity profile. nih.govresearchgate.net
Application of SQS Inhibitors as Probes in Mechanistic Toxicity Studies (e.g., neonatal rat skeletal muscle cultures)
The distinct mechanism of action of squalene synthase inhibitors has made them invaluable probes in mechanistic toxicity studies. nih.govresearchgate.net By using this compound and its active metabolite in parallel with HMG-CoA reductase inhibitors in experimental models like neonatal rat skeletal muscle cultures, researchers can effectively dissect the specific roles of cholesterol depletion versus isoprenoid depletion in cellular toxicity. nih.govresearchgate.net
These studies have consistently demonstrated that inhibiting the cholesterol synthesis pathway at the level of squalene synthase does not replicate the myotoxicity seen with statins. nih.gov This has been instrumental in shifting the focus of myotoxicity research away from simple cholesterol deprivation and towards the more complex roles of isoprenoids in maintaining cellular health. nih.govresearchgate.net
Analysis of Cellular Integrity and Protein Synthesis as Endpoints in Myotoxicity Research
In the investigation of myotoxicity using compounds like this compound, several key cellular endpoints are evaluated. nih.govresearchgate.net These include:
Cellular Integrity: Often measured by the activity of lactate (B86563) dehydrogenase (LDH) both inside and outside the cells. nih.gov Increased extracellular LDH is an indicator of compromised cell membrane integrity and cell death. Studies with this compound showed that it did not significantly compromise membrane integrity. vulcanchem.com
Protein Synthesis: Quantified by the incorporation of radiolabeled amino acids, such as [3H]leucine, into newly synthesized proteins. nih.gov A reduction in protein synthesis is an early indicator of cellular stress and toxicity. While statins cause a significant, reversible inhibition of protein synthesis, this compound has a minimal effect. vulcanchem.comnih.gov
Total Cellular Protein: A measure used to assess cell loss over the course of an experiment. nih.gov
Cholesterol Biosynthesis: Measured by the incorporation of a radiolabeled precursor like [14C]acetate into cholesterol, confirming the intended pharmacological effect of the inhibitors. nih.gov
By analyzing these endpoints, researchers have been able to build a detailed picture of the distinct cellular consequences of inhibiting the isoprenoid pathway at different points, with this compound serving as a critical tool in this endeavor. nih.govresearchgate.net
Advanced Methodologies in Bms 188494 Research
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling Approaches
Advanced modeling and simulation techniques have been instrumental in understanding the behavior of the squalene (B77637) synthase inhibitor BMS-188494 and its active form, BMS-187745. These approaches allow for a detailed characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic effects.
Development and Validation of Indirect Pharmacodynamic Response Models for Enzyme Inhibition
To describe the relationship between the concentration of the active compound BMS-187745 and its effect on the body, researchers have developed and utilized indirect pharmacodynamic response models. nih.govresearchgate.net These models are particularly useful for drugs that act by inhibiting an enzyme, as is the case with BMS-187745, which targets squalene synthase. vulcanchem.com
In a study with healthy male volunteers, the pharmacodynamic effect was measured by tracking the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite called dioic acid. nih.gov An indirect response model incorporating a threshold concentration (CT) was proposed to analyze the data. This model assumes that the drug's effect (inhibition of squalene synthase) only occurs once the plasma concentration of the active drug (BMS-187745) surpasses a specific threshold.
The model was fitted to data from various dose levels simultaneously, yielding key pharmacodynamic parameters. nih.govresearchgate.net The threshold concentration (CT) required for an effect was estimated to be 3.9 µg/mL. nih.govresearchgate.net The rate constant for the loss of the response (kout) was determined to be 0.47 hr⁻¹, while the concentration of the drug that produces 50% of the maximum inhibitory effect (IC50) was found to be 4.1 µg/mL. nih.govresearchgate.net The maximum inhibition (Imax) was established as 1.0. nih.govresearchgate.net This modeling approach, which requires a threshold concentration, has proven valuable for quantifying the therapeutic response to this new class of agent. nih.gov
Table 1: Estimated Pharmacodynamic Parameters for BMS-187745
| Parameter | Value | Description |
| CT | 3.9 µg/mL | Threshold concentration required for effect. nih.govresearchgate.net |
| kout | 0.47 hr⁻¹ | Rate constant for the loss of the response. nih.govresearchgate.net |
| IC50 | 4.1 µg/mL | Concentration for 50% of maximal inhibition. nih.govresearchgate.net |
| Imax | 1.0 | Maximum inhibition. nih.govresearchgate.net |
Estimation of Oral Bioavailability of Parent Drug from Prodrug Administration
This compound is a prodrug, meaning it is an inactive compound that is converted into the active drug, BMS-187745, within the body. vulcanchem.comwikipedia.org This strategy is often employed to enhance the oral bioavailability of a drug that is otherwise poorly absorbed. wikipedia.orgscielo.br
To estimate and compare the oral bioavailability of BMS-187745 when administered as an oral solution of the parent drug versus its prodrug (this compound), a single-dose, crossover study was conducted in healthy male subjects. A key challenge in this estimation was the long half-life of BMS-187745, which made it difficult to fully characterize its elimination phase from the collected data points.
To overcome this, a model was proposed to simultaneously fit the plasma concentration-time data from both intravenous (IV) infusion of the parent drug and oral administration of both the parent and prodrug. This simultaneous fitting shared systemic pharmacokinetic parameters across the different administration routes. The results demonstrated that the oral bioavailability of BMS-187745 was significantly higher when administered as the prodrug this compound (26.5%) compared to when it was given as the parent drug (2.6%).
Application of Biexponential Pharmacokinetic Models for Concentration-Time Data Analysis
In clinical studies involving this compound, the concentration of its active metabolite, BMS-187745, in the plasma over time was best described using a biexponential pharmacokinetic model. patsnap.com This model assumes that the body can be represented by two compartments and is suitable for drugs that exhibit a distribution phase followed by an elimination phase.
The plasma concentration-time data for BMS-187745 was fitted to a biexponential function that included a first-order absorption rate constant (ka). nih.gov This modeling approach was used to estimate both the absorption rate constant and the bioavailability (F) of the active drug following the administration of the prodrug this compound. The analysis revealed that the bioavailability was consistent across different dose levels, indicating dose-independent absorption. nih.gov The absorption rate constant was also similar across most dose groups. nih.gov
Stereoselective Chemical Synthesis and Biotransformation Techniques
The synthesis of this compound involves the creation of a specific stereoisomer, which necessitates the use of advanced stereoselective synthesis and biotransformation methods.
Enzymatic Resolution for Chiral Intermediate Preparation (e.g., using lipases)
A critical step in the total chemical synthesis of this compound is the preparation of a key chiral intermediate, (S)-[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid diethyl ester. nih.govresearchgate.netebi.ac.uk This is achieved through the stereoselective acetylation of a racemic mixture of [1-(hydroxy)-4-(3-phenyl)butyl]phosphonic acid diethyl ester. nih.govresearchgate.netebi.ac.uk
This resolution is accomplished using an enzymatic approach, specifically employing a lipase (B570770) from Geotrichum candidum. nih.govresearchgate.netebi.ac.uk In this process, the lipase selectively acetylates one enantiomer of the racemic alcohol, allowing for the separation of the desired (S)-acetate. researchgate.netchempedia.info The reaction, carried out in toluene (B28343) with isopropenyl acetate (B1210297) as the acylating agent, achieved a reaction yield of 38% and an optical purity of 95% for the desired chiral intermediate. researchgate.net Lipases, such as those from Candida antarctica, are widely used in the pharmaceutical industry for their ability to perform highly enantioselective reactions under mild conditions, which is crucial for producing pure chiral isomers for drug synthesis. researchgate.netnih.gov
Table 2: Enzymatic Resolution for this compound Intermediate
| Enzyme | Substrate | Product | Acylating Agent | Yield | Optical Purity |
| Geotrichum candidum lipase | Racemic [1-(hydroxy)-4-(3-phenyl)butyl]phosphonic acid diethyl ester | (S)-[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid diethyl ester | Isopropenyl acetate | 38% researchgate.net | 95% researchgate.net |
Microbial Transformations for Stereoselective Conversion
Microbial transformations offer a powerful and cost-effective method for carrying out stereoselective conversions in drug synthesis. nih.gov This technique utilizes whole microorganisms as biocatalysts to perform specific chemical reactions with high regio- and stereoselectivity. nih.gov
In the context of intermediates relevant to compounds like this compound, microbial reduction is a key technique. For instance, the stereoselective reduction of a ketone to a chiral alcohol is a common transformation. While specific microbial transformation steps directly for this compound are not detailed in the provided information, the synthesis of other chiral drug intermediates at Bristol-Myers Squibb has utilized this approach. For example, the stereoselective reduction of (1S) [3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethyl-ethyl ester to its corresponding chiral alcohol was efficiently carried out using Streptomyces nodosus. researchgate.net This highlights the potential and established use of microbial biotransformation for producing chiral intermediates necessary for complex pharmaceutical compounds. researchgate.netcapes.gov.br
Optimization of Enantiomeric Purity and Reaction Yields
In the development of pharmaceutical compounds, particularly those with chiral centers like this compound, the optimization of enantiomeric purity and reaction yields is a critical step to ensure the efficacy and manufacturability of the final active pharmaceutical ingredient. Research into the synthesis of this compound has explored enzymatic methods to achieve high optical purity for its key chiral intermediates.
One pivotal study focused on the preparation of the chiral intermediate (S)-[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid, diethyl ester, which is essential for the total synthesis of this compound. researchgate.net To resolve the racemic mixture of the precursor, [1-(hydroxy)-4-(3-phenyl)butyl] phosphonic acid, diethyl ester, a stereoselective acetylation process was employed. researchgate.net This reaction utilized a lipase from Geotrichum candidum in toluene, with isopropenyl acetate serving as the acylating agent. researchgate.net This biocatalytic approach yielded the desired (S)-enantiomer with an optical purity of 95% and a reaction yield of 38%. researchgate.net Such enzymatic resolutions are advantageous as they can offer high selectivity under mild reaction conditions. researchgate.net
The table below summarizes the findings from the enzymatic resolution for the key intermediate of this compound.
Table 1: Enzymatic Resolution for this compound Intermediate Synthesis
| Parameter | Description | Value | Source |
|---|---|---|---|
| Precursor | Racemic [1-(hydroxy)-4-(3-phenyl)butyl] phosphonic acid, diethyl ester | - | researchgate.net |
| Target Intermediate | (S)-[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid, diethyl ester | - | researchgate.net |
| Method | Stereoselective acetylation | - | researchgate.net |
| Biocatalyst | Lipase from Geotrichum candidum | - | researchgate.net |
| Acylating Agent | Isopropenyl acetate | - | researchgate.net |
| Reaction Yield | The percentage of the precursor converted to the desired product. | 38% | researchgate.net |
| Optical Purity (e.e.) | The enantiomeric excess of the desired (S)-enantiomer. | 95% | researchgate.net |
In Vitro Permeability and Absorption Prediction Models (e.g., Caco-2 cell monolayers)
Predicting the oral absorption of a drug candidate is a fundamental aspect of preclinical development. In vitro models that mimic the human intestinal barrier are widely used for this purpose. The Caco-2 cell monolayer model is considered an industry standard for assessing intestinal permeability. nih.govadmeshop.comsygnaturediscovery.com
The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates in culture to form a monolayer of polarized cells with tight junctions, resembling the enterocytes of the small intestine. sygnaturediscovery.comeurofinsdiscovery.com For permeability assays, these cells are grown on semi-porous transwell filters, which create two distinct compartments (apical and basolateral) that simulate the intestinal lumen and the bloodstream, respectively. medtechbcn.com The transport of a compound, such as this compound, is measured across this monolayer, typically in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. sygnaturediscovery.com The results are used to calculate an apparent permeability coefficient (Papp), which helps predict in vivo absorption. sygnaturediscovery.com The integrity of the cell monolayer during the experiment is verified by measuring the transepithelial electrical resistance (TEER). admeshop.com Bristol-Myers Squibb, the developer of this compound, has utilized and validated high-throughput 96-well Caco-2 systems to screen its discovery compounds. nih.gov
While the Caco-2 model is well-established, especially for compounds absorbed via the transcellular route, other models have been used to characterize different absorption pathways. researchgate.net For instance, research involving this compound has utilized 2/4/A1 cell monolayers to specifically characterize the paracellular route of absorption. researchgate.net This pathway is particularly important for small, hydrophilic drugs. researchgate.net The 2/4/A1 model helps in determining the aqueous pore radii of the cell monolayer's tight junctions, providing a more detailed understanding of paracellular permeation. researchgate.net
The table below compares the primary applications of the Caco-2 and 2/4/A1 cell models in the context of drug permeability screening.
Table 2: Comparison of In Vitro Permeability Models
| Feature | Caco-2 Cell Model | 2/4/A1 Cell Model | Source |
|---|---|---|---|
| Cell Origin | Human colon adenocarcinoma | - | eurofinsdiscovery.com |
| Primary Use | Standard for predicting human intestinal absorption and permeability. | Characterizing the paracellular absorption route. | nih.govresearchgate.net |
| Key Measurement | Apparent Permeability (Papp) coefficient. | Aqueous pore radii and permeability of paracellular markers. | sygnaturediscovery.comresearchgate.net |
| Best Suited For | Predicting permeability of transcellular compounds. | Studying permeability of small, hydrophilic drugs that use the paracellular pathway. | researchgate.net |
| Relevance to this compound | Used as a standard screening tool for BMS discovery compounds. | Utilized to study the permeability of incompletely absorbed drugs like this compound. | nih.govresearchgate.net |
Future Research Trajectories and Interdisciplinary Perspectives
Identification of Unexplored Downstream and Upstream Biosynthetic Pathway Modulations
BMS-188494, a prodrug of the active SQS inhibitor BMS-187745, acts at a critical juncture in the isoprenoid/sterol biosynthesis pathway. nih.gov SQS catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene (B77637). mdpi.comgoogle.com Inhibition of this enzyme leads to a predictable decrease in downstream products like cholesterol and an accumulation of the upstream substrate, FPP. mdpi.comillinois.edu However, the full spectrum of metabolic consequences resulting from this enzymatic blockade remains an area of active investigation.
Future research will likely focus on the following unexplored modulations:
Upstream Metabolite Diversion: The accumulation of FPP is a primary consequence of SQS inhibition. FPP is a key branch-point metabolite used for the synthesis of other essential non-steroidal isoprenoids, including dolichols, ubiquinone (Coenzyme Q10), and the farnesyl and geranylgeranyl groups used for protein prenylation. tno.nlavantiresearch.com While a major advantage of SQS inhibitors over statins is the preservation of these pathways, the impact of supraphysiological FPP levels on the flux through these alternative biosynthetic routes is not fully understood. nih.gov Research is needed to quantify how FPP accumulation under SQS inhibition specifically alters the biosynthesis of these other vital molecules and the resulting cellular effects.
Feedback Regulation: High concentrations of FPP have been suggested to act as an inhibitor of SQS itself, creating a potential feedback loop. mdpi.com Furthermore, the broader regulatory networks governing the isoprenoid pathway, such as the sterol regulatory element-binding proteins (SREBPs) that co-regulate sterol and fatty acid synthesis, may be impacted in complex ways by the specific metabolite changes induced by SQS inhibition. frontiersin.org Elucidating these feedback mechanisms is crucial for understanding the long-term efficacy and cellular response to SQS inhibitors.
Downstream Compensation and Alternative Pathways: In microorganisms, the inhibition of sterol synthesis can trigger compensatory mechanisms or reveal divergent downstream pathways. nih.govelifesciences.orgelifesciences.orgbiorxiv.org For instance, research in Mycobacterium tuberculosis has shown how different L-cysteine synthases support divergent downstream biosynthetic pathways to combat host-induced stress. nih.govdoi.org It is conceivable that in certain organisms or cell types, prolonged SQS inhibition could lead to the upregulation of alternative, less-characterized pathways for maintaining membrane integrity or signaling functions.
| Pathway Component | Expected Modulation by this compound | Potential Unexplored Consequences |
| Farnesyl Pyrophosphate (FPP) | Accumulation | Altered protein prenylation, modified ubiquinone synthesis, feedback inhibition on SQS and other enzymes. |
| Squalene | Depletion | Reduced substrate for squalene epoxidase, impacting lanosterol (B1674476) and subsequent sterol formation. |
| Cholesterol | Depletion | Changes in membrane fluidity, altered signaling, and modulation of SREBP activity. |
| Non-Sterol Isoprenoids | Potentially Altered Synthesis | Impact on dolichol-dependent glycosylation and coenzyme Q10 levels in the electron transport chain. |
Investigation of Novel Delivery Systems and Formulation Strategies for SQS Inhibitors
The clinical viability of any therapeutic agent is intrinsically linked to its formulation and delivery method. This compound is itself a formulation strategy, designed as a prodrug to improve the oral bioavailability of its active form, BMS-187745. nih.gov This approach highlights the importance of overcoming the delivery challenges associated with potent, targeted inhibitors. Future research in this area is critical for enhancing the therapeutic index of SQS inhibitors.
Promising areas of investigation include:
Nanotechnology-Based Delivery: Modern drug delivery extensively utilizes nanotechnology to improve solubility, stability, and targeting. nih.gov For SQS inhibitors, systems like nanoemulsions, liposomes, and polymeric nanoparticles could offer significant advantages. These formulations can protect the drug from premature degradation, control its release profile, and potentially target it to specific tissues, such as the liver, which is a primary site of cholesterol synthesis.
Sustained-Release Formulations: The development of sustained-release delivery systems is another key strategy. googleapis.com Formulations such as injectable hydrogels or implantable devices could provide steady plasma concentrations of the SQS inhibitor over extended periods. researchgate.net This would improve patient compliance and could lead to more consistent target engagement, potentially reducing the fluctuations in metabolite levels associated with daily oral dosing. nih.gov
Prodrug Enhancement: While this compound is a phosphonate-based prodrug, further modifications could be explored. google.com Designing novel prodrugs with different linkers or targeting moieties could refine the release characteristics or enhance uptake by specific cell types, further optimizing the drug's pharmacokinetic and pharmacodynamic profile.
| Delivery Strategy | Potential Application for SQS Inhibitors | Key Advantages |
| Prodrugs | This compound is an existing example for its active form, BMS-187745. | Improved oral bioavailability and absorption. nih.gov |
| Nanoemulsions/Liposomes | Encapsulation of the active inhibitor to enhance solubility and stability. | Improved pharmacokinetics, potential for targeted delivery. nih.gov |
| Polymeric Nanoparticles | Creation of a matrix for controlled drug release. | Sustained therapeutic effect, reduced dosing frequency. |
| Hydrogels | Incorporation into a biocompatible gel for topical or localized delivery. | Sustained local release, potential for non-systemic applications. researchgate.net |
Synergistic Research with Other Agents Affecting Isoprenoid or Sterol Pathways
The complexity of the isoprenoid and sterol biosynthetic pathways offers multiple points for therapeutic intervention. nih.govfrontiersin.orgd-nb.info Combining SQS inhibitors like this compound with agents that target different enzymes in the pathway could lead to synergistic effects, allowing for lower doses of each drug and potentially reducing side effects.
Key synergistic strategies to explore include:
Combination with Statins: The most established cholesterol-lowering drugs are statins, which inhibit HMG-CoA reductase, an enzyme far upstream of SQS. tno.nl While SQS inhibitors were developed to avoid the upstream blockade caused by statins, a low-dose combination of a statin and an SQS inhibitor could provide a powerful dual-pronged attack on cholesterol synthesis with a potentially lower risk of the side effects associated with high-dose statin monotherapy. nih.gov
Synergy with Squalene Epoxidase (SQLE) Inhibitors: Targeting the enzyme immediately downstream of SQS, squalene epoxidase (e.g., with drugs like terbinafine), represents another logical combination. frontiersin.orgresearchgate.net A dual blockade of SQS and SQLE could create a more profound and durable suppression of sterol synthesis, a strategy that could be particularly effective in antifungal or anticancer therapies where ergosterol (B1671047) or cholesterol are essential for pathogen or cancer cell survival.
Targeting Bacterial Virulence: The bacterial enzyme dehydrosqualene synthase (CrtM) in Staphylococcus aureus is structurally similar to human SQS and is responsible for producing the virulence factor staphyloxanthin. illinois.edugoogle.com SQS inhibitors can block this pathway, rendering the bacteria non-virulent and susceptible to the host's immune system. illinois.edu This opens a novel therapeutic avenue for synergistic research combining SQS inhibitors with conventional antibiotics to combat resistant bacterial infections.
Immuno-oncology Combinations: Inhibition of enzymes upstream of SQS, such as FPPS, can lead to the buildup of IPP and DMAPP, which are known to activate γδ T-cells, a component of the innate immune system with anti-tumor activity. illinois.edu Investigating whether the FPP accumulation from SQS inhibition can be modulated to produce a similar immunostimulatory effect could unlock synergistic combinations with checkpoint inhibitors and other immunotherapies in cancer treatment.
Advanced Computational Approaches in SQS Inhibitor Design and Optimization
The design and optimization of potent and selective enzyme inhibitors are now heavily reliant on advanced computational methods. azolifesciences.comresearchgate.net These in silico techniques accelerate the drug discovery process by predicting how a molecule will interact with its target, allowing chemists to synthesize only the most promising candidates. ijpsr.com For SQS inhibitors, these approaches are crucial for improving potency, selectivity, and pharmacokinetic properties.
Future computational research will likely involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By developing robust 3D-QSAR models for SQS inhibitors, researchers can predict the activity of novel, unsynthesized analogues. google.com This helps prioritize synthetic efforts and systematically explore the chemical space around a lead compound like BMS-187745.
Molecular Docking and Dynamics Simulations: High-resolution crystal structures of human SQS allow for detailed molecular docking studies to visualize how inhibitors like the zaragozic acids bind to the active site. researchgate.net Molecular dynamics (MD) simulations can further model the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into binding stability and the conformational changes induced by the inhibitor. researchgate.net These methods are invaluable for rational drug design, helping to explain the activity of known compounds and guide the design of new ones with improved binding affinity.
Pharmacophore Modeling and Virtual Screening: Based on the structures of known potent SQS inhibitors like this compound, computational chemists can generate a pharmacophore model, which defines the essential 3D arrangement of features required for binding. This model can then be used to rapidly screen large virtual libraries of compounds to identify new and structurally diverse chemical scaffolds that are likely to inhibit SQS.
AI and Machine Learning: The integration of artificial intelligence and machine learning is set to revolutionize drug design. These models can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional QSAR. This can lead to the design of highly novel inhibitors with optimized properties, moving beyond incremental modifications of existing scaffolds. researchgate.net
| Computational Method | Application in SQS Inhibitor Research | Expected Outcome |
| 3D-QSAR | Correlate 3D structural features of inhibitors with their IC50 values. | Predictive models to guide the synthesis of more potent analogues. google.comresearchgate.net |
| Molecular Docking | Predict the binding pose of new inhibitor designs within the SQS active site. | Prioritization of compounds based on predicted binding affinity and interactions. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulate the stability and conformational changes of the SQS-inhibitor complex. | Understanding of binding kinetics and the dynamic basis of inhibition. researchgate.net |
| Virtual Screening | Use pharmacophore models to search large compound databases for potential hits. | Identification of novel and diverse chemical scaffolds for SQS inhibition. |
Q & A
Q. What is the biochemical mechanism of action of BMS-188494, and how does it inhibit squalene synthase in cholesterol biosynthesis?
this compound acts as a competitive inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. It targets the conversion of farnesyl pyrophosphate to squalene, thereby reducing cholesterol production. Experimental validation typically involves in vitro enzymatic assays using purified squalene synthase and substrate analogs, with inhibition quantified via IC50 values . Pharmacodynamic studies in healthy volunteers further confirm its activity by measuring urinary excretion of farnesyl pyrophosphate metabolites (e.g., dioic acid), which increase with enzyme inhibition .
Q. What experimental models are most suitable for preliminary efficacy testing of this compound?
- In vitro : Use hepatocyte cell lines (e.g., HepG2) to assess dose-dependent inhibition of squalene synthase via LC-MS quantification of cholesterol precursors.
- In vivo : Rodent models (e.g., high-fat diet-induced hypercholesterolemia) are employed to evaluate lipid-lowering effects. Dose-response relationships should be established using plasma cholesterol levels and liver enzyme activity assays .
- Ex vivo : Isolated liver microsomes can validate enzyme inhibition kinetics .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling address variability in this compound’s bioavailability across dose levels?
this compound’s prodrug, BMS-187745, exhibits dose-independent bioavailability but variable absorption rates. A biexponential pharmacokinetic model with first-order absorption (ka) and threshold concentration (CT) parameters can reconcile inter-dose variability. For example, an indirect response model incorporating CT = 3.9 µg/mL and IC50 = 4.1 µg/mL was used to predict squalene synthase inhibition in clinical trials . Researchers should optimize sampling schedules during dose-escalation studies to capture absorption-phase variability.
Q. What methodological considerations are critical for resolving contradictions in this compound’s dose-efficacy relationships?
Discrepancies between in vitro potency and in vivo efficacy often arise from metabolic instability or tissue-specific distribution. To address this:
- Perform compartmental PK modeling to assess tissue penetration.
- Use stable isotope tracers (e.g., <sup>13</sup>C-labeled this compound) to track metabolite formation.
- Apply statistical meta-analysis to harmonize data from heterogeneous studies (e.g., differences in assay sensitivity or animal strains) .
Q. How should researchers design experiments to optimize this compound’s synthetic pathway and validate derivative compounds?
- Synthesis : Follow a two-step fermentation process (analogous to pravastatin synthesis) to generate precursor ML-236B, followed by hydroxylation. Derivatives like S-[1-acetoxy-4-(3-phenylpropyl)butyl]phosphonic acid diethyl ester require phosphonate group modifications for enhanced stability .
- Characterization : Use <sup>31</sup>P NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity should exceed 95% (HPLC-UV), with chiral chromatography resolving stereoisomers .
Q. What statistical frameworks are recommended for analyzing nonlinear dose-response relationships in this compound studies?
- Hill Equation : Fit sigmoidal dose-response curves to estimate Emax and EC50.
- Mixed-effects modeling : Account for inter-individual variability in clinical data.
- Bayesian hierarchical models : Useful for sparse or unbalanced datasets (e.g., preclinical toxicity studies) .
Q. How can researchers ensure reproducibility in this compound’s in vivo toxicity studies?
- Standardize protocols : Adhere to OECD Guidelines for lipid profiling and histopathology (e.g., liver vacuolation assessment).
- Blinded analysis : Mitigate bias in data interpretation.
- Pre-registration : Document hypotheses and analytical workflows in public repositories (e.g., OSF) to enhance transparency .
Q. What strategies validate the long-term efficacy of this compound in chronic hypercholesterolemia models?
- Longitudinal studies : Monitor cholesterol levels and hepatic function in non-human primates over 6–12 months.
- Biomarker panels : Combine traditional lipid metrics with novel markers like proprotein convertase subtilisin/kexin type 9 (PCSK9) to predict therapeutic durability.
- Resistance testing : Serial passage cell cultures under this compound pressure to identify mutation hotspots in squalene synthase .
Methodological Resources
- PK/PD Modeling : Sharma et al. (1998) provide a template for threshold-based indirect response models .
- Synthesis Protocols : Refer to the Modern Biopharmaceutical Technology Series for fermentation and derivatization techniques .
- Statistical Validation : Follow ICH E9 guidelines for clinical trial analysis and reproducibility frameworks from Medicinal Chemistry Research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
